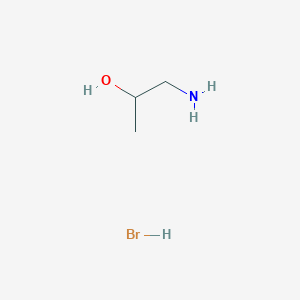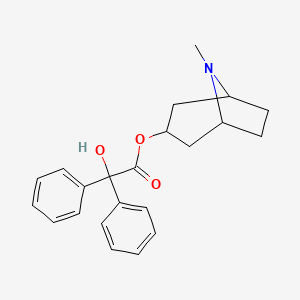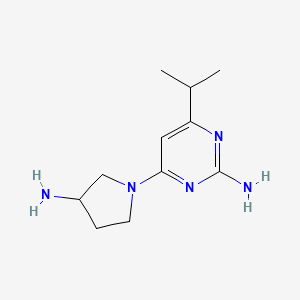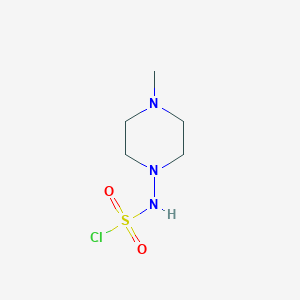
2-Propanol, 1-amino-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-amino-, hydrobromide is an organic compound with the molecular formula C3H10BrNO. It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by an amino group, and it is combined with hydrobromic acid to form the hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propanol, 1-amino-, hydrobromide can be synthesized through the reaction of 2-propanol, 1-amino- with hydrobromic acid. The reaction typically involves mixing the amino alcohol with hydrobromic acid under controlled conditions to form the hydrobromide salt. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale reaction of 2-propanol, 1-amino- with hydrobromic acid. The process includes steps such as mixing, reaction control, and purification to obtain the final product with high purity. The use of advanced equipment and monitoring systems ensures the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-amino-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydrobromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds such as ketones and aldehydes.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propanol, 1-amino-, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-amino-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The hydrobromide ion can also participate in ionic interactions, affecting the overall reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol, 1-amino-: The parent compound without the hydrobromide ion.
2-Amino-2-methyl-1-propanol: A similar compound with a methyl group instead of a hydrogen atom.
1-Amino-2-propanol: Another isomer with the amino group at a different position.
Uniqueness
2-Propanol, 1-amino-, hydrobromide is unique due to its combination of an amino group and a hydrobromide ion, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
89036-61-3 |
|---|---|
Formule moléculaire |
C3H10BrNO |
Poids moléculaire |
156.02 g/mol |
Nom IUPAC |
1-aminopropan-2-ol;hydrobromide |
InChI |
InChI=1S/C3H9NO.BrH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H |
Clé InChI |
COLRPUMEJGFPRC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)

![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)


![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)


dimethylsilane](/img/structure/B14130440.png)

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)

